molecular formula C9H9NO4 B029373 Dimethyl pyridine-3,5-dicarboxylate CAS No. 4591-55-3

Dimethyl pyridine-3,5-dicarboxylate

Cat. No. B029373
CAS RN: 4591-55-3
M. Wt: 195.17 g/mol
InChI Key: HDTNLHHNQYBOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel and green method for the synthesis of dimethyl pyridine-3,5-dicarboxylate involves PdCl2-catalyzed heterocyclotrimerization of methyl acrylate with urea in methanol/supercritical carbon dioxide, achieving a 75% isolated yield under optimized conditions (Zou & Jiang, 2008). Another synthesis approach is the Hantzsch condensation reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation (MWI) in the presence of iodine under solvent-free conditions (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of dimethyl pyridine-3,5-dicarboxylate and related compounds have been characterized through various analytical techniques. For instance, a combined experimental and theoretical study using DFT and AIM on a related compound, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provided insights into the synthesis, molecular structure, spectroscopic properties, and multiple interactions analysis (Singh, Kumar, Tiwari, & Rawat, 2013).

Chemical Reactions and Properties

The reactivity and chemical behavior of dimethyl pyridine-3,5-dicarboxylate under various conditions have been studied, revealing its potential in forming complex structures and participating in unique chemical reactions. For example, the unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride highlights the compound's interesting chemical properties (Tang, Zhang, & Yu, 2012).

Physical Properties Analysis

The study of dimethyl pyridine-3,5-dicarboxylate and its analogs provides valuable information on their physical properties, such as solubility, melting points, and crystalline structure, which are crucial for understanding their behavior in different chemical environments.

Chemical Properties Analysis

Understanding the chemical properties of dimethyl pyridine-3,5-dicarboxylate, including its acidity, basicity, reactivity towards different reagents, and stability under various conditions, is essential for its application in synthesis and material science. Investigations into its bonding properties, such as in mixed ligand pyridine-2,6-dicarboxylate copper(II) complexes, reveal the electronic and bonding properties that influence its reactivity and stability (Su & Chiu, 1996).

Scientific Research Applications

  • Photoluminescence : The synthesis of Tb(III) and Eu(III) complexes using dimethyl pyridine-3,5-dicarboxylate derivatives has shown promising photoluminescence properties (Han Hong-xing, 2012).

  • Synthesis of Pyridines : It serves as a novel synthetic intermediate for the synthesis of new classes of pyridines, which has implications in various chemical processes (Wenwen Zhang, Ning Pan, Qingjian Liu, 2009).

  • Pharmaceutical Applications : Certain derivatives of dimethyl pyridine-3,5-dicarboxylate are potential T-type calcium-channel blockers, useful in pharmaceuticals (P. P. Kumar et al., 2002).

  • Catalyst in Acylation and Esterification : Dimethyl pyridine-3,5-dicarboxylate is a highly active catalyst in acylation and esterification reactions, essential in pharmaceutical synthesis (Sun Ji-gu, 2014).

  • Unusual Reduction Mechanisms : It has been observed to undergo an unexpected reduction, leading to novel compounds, which suggests new synthetic pathways (Yan-bo Tang, Q. Zhang, De-Quan Yu, 2012).

  • Antimicrobial Activity : New derivatives of dimethyl pyridine-3,5-dicarboxylate show promising antimicrobial activity against various bacteria and fungi (O. Prakash et al., 2011).

  • Metal-Organic Complexes : The compound is used in the formation of metal-organic complexes with potential applications in photoactive solid-state materials due to their thermal and chemical stability (Kun-Lin Huang et al., 2007).

  • Antibacterial and Antifungal Properties : Silver(i) complexes derived from dimethyl pyridine-3,5-dicarboxylate exhibit good antibacterial and antifungal properties (Tina P. Andrejević et al., 2023).

Safety And Hazards

Dimethyl pyridine-3,5-dicarboxylate is classified under GHS07 for safety. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation .

Future Directions

Metal–organic frameworks (MOFs) based on pyridine 3,5-dicarboxylate (PYDC) ligand in combination with copper and cobalt are being explored as an active electrode material for battery-supercapacitor hybrid energy storage devices . This represents a promising future direction for the application of Dimethyl pyridine-3,5-dicarboxylate.

properties

IUPAC Name

dimethyl pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTNLHHNQYBOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196655
Record name Dimethyl pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl pyridine-3,5-dicarboxylate

CAS RN

4591-55-3
Record name 3,5-Pyridinedicarboxylic acid, 3,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4591-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl pyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4591-55-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL PYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C5J3Y2XKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3,5-Pyridinedicarboxylic acid (1.5 g, 63 mmol) and conc. H2SO4 (0.9 mL) in MeOH (15 mL) are heated in a microwave oven at 120° C. for 2 h. The solvent is evaporated to give a residue with is partitioned between ethyl acetate and sat. aq. NaHCO3. The organic phase is washed with brine, dried over Na2SO4, filtered and evaporated to give a light yellow solid. MS (LC-MS): 196 [M+H]+ TLC, Rf (ethyl acetate/hexane 1:1)=0.56.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl pyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl pyridine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl pyridine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl pyridine-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl pyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl pyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.